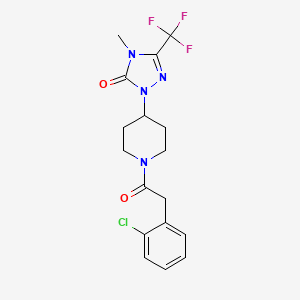

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

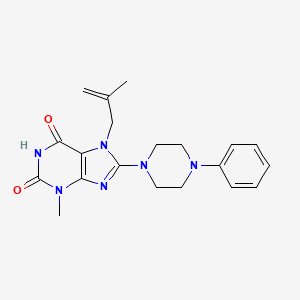

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton Tyrosine Kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Therefore, BTK inhibitors have been developed as potential therapeutic agents for B cell-related diseases, such as B-cell lymphoma, chronic lymphocytic leukemia, and autoimmune diseases.

Aplicaciones Científicas De Investigación

Synthesis of Active Metabolites

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is significant in the synthesis of active metabolites of potent PI3 kinase inhibitors, as demonstrated in the synthesis and stereochemical determination of an active metabolite of PKI-179. This process involves stereospecific hydroboration and oxidation-reduction sequences, showing its critical role in drug development and pharmacological studies (Zecheng Chen et al., 2010).

Anion Receptor Assembly

The compound has been used in metal-controlled assembly as an anion receptor in aprotic media. Its interaction with copper(I) forms a complex that behaves as an anion receptor, showcasing its application in selective anion recognition and potential use in sensor technology (V. Amendola et al., 2006).

Anti-Cancer Activity

It serves as a core structure in the design and synthesis of novel derivatives with potent anti-CML (chronic myeloid leukemia) activity. This is through the inhibition of the PI3K/AKT signaling pathway, highlighting its therapeutic potential against cancer (Weiwei Li et al., 2019).

Novel Silatranes Synthesis

The compound's derivatives have been explored in the synthesis of novel silatranes, which are silicon-containing heterocycles, offering insights into new materials with potential applications in catalysis, materials science, and organosilicon chemistry (J. K. Puri et al., 2011).

Development of Spiroheterocycles

Its involvement in the reactions for the preparation of spiroheterocycles compounds shows its utility in organic synthesis, contributing to the development of compounds with unique structural features and potential biological activities (Lijiu Gao et al., 2017).

Antibacterial and Antifungal Agents

Derivatives of this compound have shown significant in vitro antibacterial and antifungal activities, particularly those bearing a morpholine moiety. This underscores its importance in the discovery and development of new antimicrobial agents (Qing-Zhong Zheng et al., 2010).

Propiedades

IUPAC Name |

1-(4-morpholin-4-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-4-3-5-14(12-13)21-15(23)20-6-1-2-7-22-8-10-24-11-9-22/h3-5,12H,6-11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMDQDXGVBNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2457516.png)

![4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one](/img/structure/B2457517.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

![1-[3-(2-Fluorophenyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2457523.png)

![3-Bromobenzo[e][1,2,4]triazine](/img/structure/B2457525.png)

![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)

![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2457531.png)